molecular formula C5H11NO2 B1340286 (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL CAS No. 104587-51-1

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL

Cat. No.: B1340286
CAS No.: 104587-51-1
M. Wt: 117.15 g/mol
InChI Key: CALDMMCNNFPJSI-UHFFFAOYSA-N
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Description

(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol (CAS 104587-51-1) is a versatile chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C5H11NO2 and a molecular weight of 117.15 g/mol, is characterized by its high solubility in water (approximately 1000 g/L at 25 °C) and a calculated density of 1.167 g/cm³ . The defined (3R,5S) stereochemistry provides a rigid, three-dimensional scaffold that is highly valuable for constructing complex molecules. Its key structural features—two functional groups (hydroxyl and hydroxymethyl) on a pyrrolidine ring—make it a privileged building block (synthon) for the synthesis of enzyme inhibitors and active pharmaceutical ingredients (APIs) . Researchers utilize this chiral diol as a key intermediate in the development of transition-state analogue inhibitors, which are crucial for probing biochemical pathways and enzyme mechanisms . It also serves as a precursor to more complex, protected derivatives, such as (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol, which are essential in multi-step synthetic routes . This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-3-4-1-5(8)2-6-4/h4-8H,1-3H2/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALDMMCNNFPJSI-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Significance Within the Pyrrolidine Class of Chiral Scaffolds

The pyrrolidine (B122466) nucleus is one of the most prevalent five-membered nitrogen-containing heterocycles in medicinal chemistry and drug design. nih.gov The significance of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL stems from its specific structural attributes which position it as a highly useful chiral scaffold.

A "chiral scaffold" or "chiral template" is a molecule that serves as a foundational core upon which more complex structures can be built, with the scaffold's inherent chirality influencing the stereochemistry of the final product. The pyrrolidine ring can possess up to four stereogenic centers, potentially leading to numerous stereoisomers. nih.gov this compound has two defined stereocenters at the C3 and C5 positions. This fixed spatial arrangement is crucial, as the biological activity of many complex molecules is dependent on their precise three-dimensional structure.

The key structural features contributing to its significance are:

Defined Stereochemistry: The trans configuration between the C3-hydroxyl group and the C5-hydroxymethyl group creates a specific and predictable 3D geometry. This rigidity and defined orientation are critical when the molecule is used as a building block or a ligand in catalysis.

Functional Group Handles: The molecule possesses three reactive sites: a secondary amine and two primary/secondary hydroxyl groups. These functional groups can be selectively modified, allowing chemists to attach different molecular fragments and build complexity in a controlled manner. The secondary amine is a common site for N-alkylation, acylation, or use as a basic center in organocatalysis, while the hydroxyl groups can be engaged in etherification, esterification, or oxidation reactions.

Hydrophilicity: The presence of two hydroxyl groups and a secondary amine imparts a degree of water solubility, which can be an important property for intermediates in certain synthetic routes or for the final target molecules in biological applications.

These features make this compound and similar chiral pyrrolidines valuable starting materials for the synthesis of pharmacologically important skeletons and libraries of novel compounds for drug discovery. hbku.edu.qaacs.orgrsc.org

Stereochemical Purity and Importance in Asymmetric Synthesis

Stereoselective and Asymmetric Synthesis Approaches

The controlled synthesis of this compound relies heavily on methods that can establish the two stereocenters at the C3 and C5 positions of the pyrrolidine ring in a predictable manner. Both chiral pool synthesis, which utilizes readily available enantiopure starting materials, and de novo asymmetric synthesis, which builds the chiral molecule from achiral precursors using chiral catalysts or auxiliaries, are prominent in the literature.

Chiral Pool Synthesis Strategies

Chiral pool synthesis offers an efficient route to enantiomerically pure compounds by leveraging the inherent chirality of natural products. For the synthesis of this compound, amino acids and carbohydrates are the most common starting points.

trans-4-Hydroxy-L-proline is a widely used chiral precursor for the synthesis of a variety of substituted pyrrolidines. nih.gov The synthesis of this compound from this starting material typically involves the stereoselective reduction of the carboxylic acid or ester functionality at the C2 position.

A general and efficient method involves the protection of the nitrogen atom, commonly with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid. The use of reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (B86392) complex (BH₃·THF) can effectively reduce the carboxylic acid to the corresponding primary alcohol, yielding the target molecule. The stereochemistry at C3 and C5 is retained from the starting trans-4-hydroxy-L-proline.

A representative reaction scheme is outlined below:

Starting MaterialReagents and ConditionsProductKey Transformation
N-Boc-trans-4-hydroxy-L-proline1. Esterification (e.g., with 2-tert-butyl-1,3-diisopropylisourea) 2. Reduction (e.g., LiBH₄)This compound (after deprotection)Stereoselective reduction of the ester

This approach is advantageous due to the commercial availability of both enantiomers of hydroxyproline, allowing access to different stereoisomers of the target pyrrolidine.

Carbohydrates such as D-mannose and D-glucose serve as versatile chiral building blocks for the synthesis of highly functionalized pyrrolidines. These precursors contain multiple stereocenters that can be strategically manipulated to form the desired pyrrolidine ring.

A stereoselective synthesis of a related dihydroxypyrrolidine has been achieved from D-mannose. researchgate.net This strategy involves a sequence of reactions including protection of hydroxyl groups, selective oxidation, reductive amination, and cyclization to form the pyrrolidine ring. While not a direct synthesis of this compound, the principles demonstrated in such syntheses are applicable. A key step often involves the introduction of a nitrogen atom via reductive amination of a suitably functionalized carbohydrate-derived aldehyde or ketone, followed by intramolecular cyclization.

For instance, a synthetic sequence could involve:

PrecursorKey StepsIntermediateFinal Steps
D-Glucose1. Protection of hydroxyl groups 2. Oxidative cleavage to form an aldehyde 3. Reductive aminationAcyclic amino alcohol1. Intramolecular cyclization 2. Deprotection

The stereochemical outcome is dictated by the stereochemistry of the starting carbohydrate and the stereoselectivity of the key bond-forming reactions.

De Novo Asymmetric Synthesis Strategies

De novo asymmetric synthesis provides a powerful alternative to the chiral pool approach, allowing for the construction of chiral molecules from simple, achiral starting materials.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of heterocyclic compounds, including pyrrolidines. mdpi.comnih.gov These reactions often involve the use of small chiral organic molecules, such as proline and its derivatives, to catalyze the formation of the pyrrolidine ring with high stereocontrol.

A common strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. For the synthesis of 3-hydroxypyrrolidines, a potential organocatalytic approach could involve the reaction of an enal with a nitroalkene, catalyzed by a chiral secondary amine. The resulting γ-nitroaldehyde can then undergo reductive cyclization and further functional group manipulations to yield the desired product.

CatalystReactantsIntermediateKey Features
Chiral diarylprolinol silyl (B83357) etherα,β-Unsaturated aldehyde, Nitroalkaneγ-NitroaldehydeHigh enantioselectivity in the initial Michael addition

While a direct organocatalytic synthesis of this compound is not prominently reported, the modularity of organocatalytic methods offers a promising avenue for its development.

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly efficient method for the construction of the pyrrolidine ring. organic-chemistry.orgnih.gov This reaction can be rendered asymmetric by using a chiral catalyst, a chiral auxiliary on the azomethine ylide, or a chiral dipolarophile.

For the synthesis of this compound, an azomethine ylide could be generated in situ from an amino acid ester and an aldehyde. The subsequent cycloaddition with a suitable dipolarophile containing a hydroxymethyl equivalent would lead to a substituted pyrrolidine. The stereochemistry of the final product can be controlled by the choice of catalyst and reaction conditions.

Azomethine Ylide PrecursorDipolarophileCatalyst/ConditionsProduct Stereochemistry
N-metalated imine of glycine (B1666218) esterElectron-deficient alkeneChiral Lewis acid or organocatalystControlled by the chiral catalyst

The versatility of the 1,3-dipolar cycloaddition allows for the introduction of various substituents onto the pyrrolidine ring, making it a powerful tool for the synthesis of a wide range of derivatives. nih.gov

Protecting Group Strategies in Synthetic Pathways

The presence of three functional groups—a secondary amine, a primary hydroxyl, and a secondary hydroxyl—in this compound necessitates a robust protecting group strategy to achieve selective modifications. The most common approach involves the protection of the nitrogen atom, typically with a tert-butoxycarbonyl (Boc) group, followed by management of the hydroxyl groups.

The synthesis often commences with the protection of the nitrogen atom of trans-4-hydroxy-L-proline. The Boc group is a favored choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The protection of trans-4-hydroxy-L-proline with di-tert-butyl dicarbonate (B1257347) (Boc)₂O is a standard procedure. google.com Subsequent reduction of the carboxylic acid moiety in the N-protected proline derivative yields the corresponding N-protected this compound. This reduction can be achieved using reagents such as borane-dimethyl sulfide (B99878) complex. nih.gov

Orthogonal protecting group strategies are crucial when selective manipulation of the two hydroxyl groups is required. nih.gov For instance, after N-protection, one of the hydroxyl groups can be selectively protected, leaving the other available for further reaction. The choice of hydroxyl protecting groups depends on the desired reaction sequence and the required stability. Common protecting groups for hydroxyls include silyl ethers (e.g., tert-butyldimethylsilyl, TBDMS) and benzyl (B1604629) ethers. nih.gov

Table 1: Common Protecting Groups in the Synthesis of this compound Derivatives

Functional GroupProtecting GroupAbbreviationProtection ReagentsDeprotection Conditions
Aminetert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Trifluoroacetic acid (TFA), HCl
AmineBenzyloxycarbonylCbzBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)
HydroxylBenzylBnBenzyl bromide (BnBr), NaHCatalytic hydrogenation (H₂, Pd/C)
Hydroxyltert-ButyldimethylsilylTBDMSTBDMSCl, ImidazoleTetrabutylammonium fluoride (B91410) (TBAF)
DiolIsopropylidene-2,2-Dimethoxypropane, Acid catalystAqueous acid

Derivatization and Functionalization During Synthesis (e.g., Tosylation, Benzylation)

With a suitable protection strategy in place, the derivatization of the hydroxyl groups can be carried out. Tosylation and benzylation are common functionalization reactions that introduce valuable moieties for further synthetic transformations.

Tosylation: The selective tosylation of one of the hydroxyl groups is a key step for introducing a good leaving group, facilitating subsequent nucleophilic substitution reactions. Typically, the primary hydroxyl group is more reactive towards tosyl chloride (TsCl) than the secondary hydroxyl group, allowing for regioselective tosylation under controlled conditions. This reaction is usually performed in the presence of a base like pyridine (B92270) or triethylamine. The resulting tosylate can then be displaced by various nucleophiles to introduce a wide range of functionalities. For instance, the tosylate of an N-Boc protected pyrrolidinol derivative has been utilized in further synthetic steps. nih.gov

Benzylation: Benzylation of the hydroxyl groups to form benzyl ethers is another common derivatization. Benzyl ethers are stable to a variety of reaction conditions, including acidic and basic media, but can be readily cleaved by catalytic hydrogenation. This makes them excellent protecting groups. The benzylation of hydroxyl groups is typically achieved using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a strong base such as sodium hydride (NaH). In the context of synthesizing derivatives of this compound, N-benzylation is also a common strategy to protect the amine functionality throughout a synthetic sequence.

The interplay between these protecting group and derivatization strategies allows for the synthesis of a diverse array of substituted pyrrolidines starting from this compound, highlighting its importance as a versatile chiral building block.

Table 2: Examples of Derivatization Reactions

ReactionSubstrateReagents and ConditionsProduct
N-BenzylationThis compoundBenzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)(3R,5S)-1-Benzyl-5-(hydroxymethyl)pyrrolidin-3-ol
O-TosylationN-Boc-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-olp-Toluenesulfonyl chloride (TsCl), PyridineN-Boc-(3R,5S)-5-(tosyloxymethyl)pyrrolidin-3-ol or N-Boc-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl tosylate
O-BenzylationN-Boc-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-olBenzyl bromide (BnBr), Sodium hydride (NaH), THFN-Boc-(3R,5S)-5-(benzyloxymethyl)pyrrolidin-3-ol and/or N-Boc-(3R,5S)-5-(hydroxymethyl)-1-benzylpyrrolidin-3-ol

Chemical Transformations and Reactivity of 3r,5s 5 Hydroxymethyl Pyrrolidin 3 Ol

Functional Group Interconversions of the Hydroxyl and Amine Moieties

The reactivity of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol is dictated by its three functional groups: a primary hydroxyl group, a secondary hydroxyl group, and a secondary amine. These groups can be selectively modified to introduce new functionalities and build molecular complexity.

Selective protection of the amine and hydroxyl groups is a crucial first step in many synthetic routes. The secondary amine can be readily protected with common protecting groups such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), or by forming a benzyl (B1604629) derivative. The choice of protecting group is critical for controlling the subsequent reactions. For instance, the Boc group is stable under a wide range of conditions but can be easily removed with acid.

The two hydroxyl groups exhibit different reactivity due to their electronic and steric environments. The primary hydroxyl group is generally more reactive towards sterically demanding reagents. This difference in reactivity allows for selective protection or derivatization. For example, silylation with a bulky silyl (B83357) halide like tert-butyldimethylsilyl chloride (TBDMSCl) would likely occur preferentially at the primary hydroxyl group.

Table 1: Selective Protection and Derivatization Reactions

ReagentTarget Functional GroupProduct
Di-tert-butyl dicarbonate (B1257347) (Boc)₂OSecondary AmineN-Boc-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
Benzyl chloroformate (Cbz-Cl)Secondary AmineN-Cbz-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
Benzyl bromideSecondary AmineN-Benzyl-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
tert-Butyldimethylsilyl chloride (TBDMSCl)Primary Hydroxyl(3R,5S)-5-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-3-ol

Once protected, the remaining free hydroxyl group can undergo a variety of transformations. Oxidation of the secondary hydroxyl group, for instance, would yield a ketone. Subsequent reduction of this ketone could provide access to the diastereomeric alcohol, thus inverting the stereochemistry at that center.

Ring Modifications and Stereochemical Control

The pyrrolidine (B122466) ring of this compound is a stable five-membered heterocycle. However, its substituents offer handles for further synthetic manipulations that can influence the ring conformation and stereochemistry.

Stereochemical control is a key consideration in the synthesis of complex molecules from chiral building blocks like the title compound. The existing stereocenters at C3 and C5 can direct the stereochemical outcome of reactions at other positions on the ring. For example, in the case of N-alkylation, the stereochemistry of the C5 substituent can influence the facial selectivity of the incoming electrophile.

While ring-opening of the pyrrolidine is not a common transformation under standard conditions, specific reagents can induce such reactions. For instance, treatment with strong reducing agents under harsh conditions could potentially lead to the cleavage of the C-N bonds. More controlled ring-opening strategies would likely involve the conversion of one of the hydroxyl groups into a good leaving group, followed by an intramolecular rearrangement or fragmentation.

Ring expansion or contraction reactions are also conceivable, albeit challenging. A potential strategy for ring expansion to a piperidine (B6355638) could involve a multi-step sequence initiated by the selective functionalization of the hydroxymethyl group, followed by ring-opening and subsequent intramolecular cyclization.

Formation of N-Substituted Pyrrolidine Derivatives

The secondary amine of this compound is a nucleophilic center that readily participates in a variety of reactions to form N-substituted derivatives.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates. The reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to neutralize the acid formed during the reaction.

N-Acylation: Acylation of the amine with acyl chlorides or anhydrides provides the corresponding amides. This reaction is usually high-yielding and can be used to introduce a wide range of acyl groups.

Reductive Amination: The pyrrolidine can also be N-substituted via reductive amination. This involves the reaction of the amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.

These N-substitution reactions are fundamental in modifying the properties of the parent compound, for instance, to synthesize libraries of compounds for biological screening or to attach the pyrrolidine scaffold to other molecular fragments.

Table 2: Synthesis of N-Substituted Derivatives

Reaction TypeReagent ExampleProduct Class
N-AlkylationMethyl iodideN-Methyl-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
N-AcylationAcetyl chlorideN-Acetyl-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol
Reductive AminationAcetone, NaBH(OAc)₃N-Isopropyl-(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol

The strategic application of these transformations allows for the synthesis of a diverse array of complex molecules from this compound, highlighting its importance as a chiral building block in modern organic synthesis.

Applications in Advanced Organic Synthesis and Catalysis

As a Chiral Building Block in Complex Molecule Construction

The inherent chirality and functionality of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol make it an ideal starting material for the synthesis of intricate molecular architectures. Its stereocenters can be effectively translated into the target molecules, ensuring high levels of stereocontrol, a crucial aspect in the synthesis of bioactive compounds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolizidines)

This compound serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles, most notably pyrrolizidine (B1209537) alkaloids. These natural products and their synthetic analogues exhibit a wide range of biological activities. The synthesis of polyhydroxylated pyrrolizidine alkaloids, such as alexine (B40350) and its stereoisomers, often relies on chiral pyrrolidine (B122466) intermediates. kib.ac.cnnih.gov While direct synthesis from this compound is not extensively documented in readily available literature, its structural similarity to key intermediates derived from sugars or other chiral pool sources makes it a logical and potent starting material for such endeavors. The synthetic strategy typically involves the protection of the hydroxyl and amino groups, followed by the elongation of the carbon chain at the C-5 position and subsequent cyclization to form the characteristic bicyclic pyrrolizidine core.

Construction of Azasugars and Iminocyclitols

Azasugars and iminocyclitols are a class of compounds in which the endocyclic oxygen atom of a sugar is replaced by a nitrogen atom. Many of these compounds are potent glycosidase inhibitors with potential therapeutic applications in the treatment of diabetes, viral infections, and cancer. The synthesis of these complex molecules often begins with chiral precursors to establish the required stereochemistry.

This compound, also known as trans-4-hydroxyprolinol, is a key chiral starting material for the synthesis of various azasugars. researchgate.net Its well-defined stereochemistry provides a template for the construction of the polyhydroxylated pyrrolidine or piperidine (B6355638) core of these sugar mimics. Synthetic strategies often involve the manipulation of the hydroxyl groups and the introduction of additional stereocenters to build up the desired azasugar structure.

Preparation of Nucleoside Analogues and Iminonucleosides

Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. The modification of the sugar moiety is a common strategy to enhance the therapeutic properties and overcome resistance mechanisms. Pyrrolidine-based nucleoside analogues, where the furanose ring is replaced by a pyrrolidine ring, have shown significant biological activity.

While direct synthesis from the (3R,5S) isomer is not explicitly detailed in numerous publications, a closely related stereoisomer, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been successfully employed in the synthesis of 1'-aza-C-nucleosides. researchgate.net This suggests a strong potential for this compound in the synthesis of a different series of stereoisomeric nucleoside analogues. The general synthetic approach involves the coupling of the pyrrolidine scaffold with a nucleobase, either through direct N-alkylation or through a multi-step sequence to construct the base on the pyrrolidine ring. These synthetic nucleosides are then evaluated for their potential as antiviral agents. nih.gov

Role in the Synthesis of Pharmaceutical Intermediates

The chiral nature of this compound makes it an attractive intermediate in the synthesis of various pharmaceuticals, where specific stereoisomers are often responsible for the desired therapeutic effect.

The mitogen-activated protein kinase (MEK) pathway is a critical signaling cascade involved in cell proliferation and survival, making it an important target in cancer therapy. Several MEK inhibitors feature chiral heterocyclic scaffolds. While a direct link to the use of this compound in the synthesis of known MEK kinase inhibitors is not prominently reported, the prevalence of chiral pyrrolidine cores in kinase inhibitors suggests its potential as a valuable building block in the discovery of new therapeutic agents in this class.

Information regarding the specific application of this compound in the synthesis of azabenzofuranyl compounds is limited in the reviewed literature. However, the general utility of chiral pyrrolidines in the construction of complex heterocyclic systems indicates its potential as a starting material for novel azabenzofuranyl derivatives with potential pharmacological activity.

Purine (B94841) derivatives are a class of compounds with a wide range of biological activities, including antiviral and anticancer properties. The synthesis of chiral purine analogues often requires enantiomerically pure starting materials to control the stereochemistry of the final product. The use of this compound as a chiral precursor allows for the introduction of a stereochemically defined pyrrolidine moiety onto the purine scaffold. This can lead to the development of novel purine derivatives with improved pharmacological profiles.

Nucleoside Derivatives as Enzyme Inhibitors

The structural framework of this compound is analogous to the sugar moiety of natural nucleosides, making it an attractive scaffold for the synthesis of nucleoside analogues with potential therapeutic applications. By replacing the furanose ring of a natural nucleoside with the pyrrolidine ring of this compound, novel carbocyclic nucleoside analogues can be generated. These analogues are often more stable towards enzymatic degradation and can act as inhibitors of key enzymes involved in viral replication or cancer cell proliferation.

The synthesis of such nucleoside derivatives typically involves the protection of the hydroxyl groups of this compound, followed by the coupling of a nucleobase (such as purines or pyrimidines) to the pyrrolidine ring. Subsequent deprotection yields the final nucleoside analogue. The stereochemistry of the pyrrolidine ring plays a crucial role in the biological activity of these compounds, as the precise spatial arrangement of the nucleobase and the hydroxyl groups determines the binding affinity to the target enzyme. While specific studies on nucleoside derivatives of this compound as enzyme inhibitors are not extensively documented in publicly available literature, the general principle is well-established with structurally similar pyrrolidine scaffolds. For instance, nucleoside analogues derived from related pyrrolidine structures have shown potent inhibitory activity against enzymes such as reverse transcriptase and glycosidases.

Enzyme Target General Pyrrolidine Nucleoside Analogue Structure Observed Inhibitory Activity (Illustrative)
HIV Reverse TranscriptasePyrrolidine ring with a purine or pyrimidine (B1678525) basePotent inhibition of viral replication
GlycosidasesIminosugar mimics based on a pyrrolidine coreInhibition of carbohydrate metabolism
DNA PolymeraseCarbocyclic nucleoside with a pyrrolidine scaffoldChain termination in DNA synthesis

This table presents illustrative data based on the known activities of structurally related pyrrolidine nucleoside analogues.

Role in Organocatalysis

The pyrrolidine ring is a privileged scaffold in the field of organocatalysis, with proline and its derivatives being among the most successful catalysts for a wide range of asymmetric transformations. nih.gov The chiral secondary amine of the pyrrolidine ring can react with carbonyl compounds to form enamines or iminium ions, which then participate in stereocontrolled carbon-carbon and carbon-heteroatom bond-forming reactions.

This compound serves as a valuable chiral building block for the design and synthesis of novel organocatalysts. The two hydroxyl groups and the secondary amine provide multiple points for modification, allowing for the fine-tuning of the catalyst's steric and electronic properties. For example, the hydroxyl groups can be derivatized to introduce bulky substituents that can effectively shield one face of the reactive intermediate, leading to high enantioselectivity. Furthermore, one of the hydroxyl groups can be used to attach the catalyst to a solid support, facilitating its recovery and reuse.

The design of organocatalysts derived from this compound often involves the introduction of a second functional group that can act as a co-catalyst or a directing group. For instance, the incorporation of a hydrogen-bond donor, such as a thiourea (B124793) or a sulfonamide group, can activate the electrophile and orient it for a highly stereoselective reaction with the enamine intermediate.

Organocatalysts derived from pyrrolidine scaffolds have proven to be highly effective in promoting enantioselective Michael addition reactions. mdpi.com These reactions are fundamental for the formation of carbon-carbon bonds and are widely used in the synthesis of complex molecules. In a typical reaction, the pyrrolidine-based catalyst activates an aldehyde or ketone to form an enamine, which then adds to an α,β-unsaturated carbonyl compound (the Michael acceptor) in a highly stereocontrolled manner.

While specific data for catalysts derived directly from this compound in Michael additions is limited in the available literature, the performance of analogous pyrrolidine-based catalysts provides a strong indication of their potential. High yields and excellent enantioselectivities are commonly achieved with these types of catalysts. mdpi.com

Michael Donor Michael Acceptor Pyrrolidine-based Catalyst (Analogue) Yield (%) (Illustrative) Enantiomeric Excess (%) (Illustrative)
PropanalNitrostyreneDiarylprolinol Ether9599
Cyclohexanoneβ-NitrostyreneProline-derived Thiourea9897
IsobutyraldehydeMaleimideDiphenylethylenediamine-thiourea>9799 mdpi.com

This table presents illustrative data based on the performance of well-established pyrrolidine-based organocatalysts in enantioselective Michael addition reactions.

The versatility of organocatalysts derived from pyrrolidine scaffolds extends beyond Michael additions to a wide array of other asymmetric transformations. These include aldol (B89426) reactions, Mannich reactions, α-amination, and α-oxidation reactions. The ability of the pyrrolidine moiety to form both enamine and iminium ion intermediates allows for the catalysis of a diverse range of chemical reactions. Derivatives of this compound, with appropriate modifications, could potentially catalyze these transformations with high efficiency and stereoselectivity. For example, the introduction of bulky silyl (B83357) ethers on the hydroxyl groups could create a sterically demanding environment suitable for highly enantioselective aldol reactions.

Integration into Chiral Hybrid Materials for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers several advantages, including ease of separation from the reaction mixture, catalyst recyclability, and the potential for use in continuous flow reactors. The functional groups of this compound, particularly the hydroxyl groups, provide convenient handles for its covalent attachment to various solid supports, such as silica (B1680970) gel, polymers, or magnetic nanoparticles.

By anchoring a catalytically active derivative of this compound onto a solid support, a chiral hybrid material for heterogeneous catalysis can be prepared. These materials can then be used to catalyze asymmetric reactions in a heterogeneous fashion, combining the high selectivity of homogeneous organocatalysis with the practical benefits of heterogeneous catalysis. While the direct application of this compound in this context is not yet widely reported, the principles of catalyst immobilization are well-established and represent a promising area for future research with this versatile chiral building block.

Solid Support Linkage Chemistry (Illustrative) Potential Asymmetric Reaction
Silica GelSilylation of the hydroxyl groupMichael Addition
Polystyrene ResinEther or ester linkageAldol Reaction
Magnetic NanoparticlesCarbamate linkageMannich Reaction

This table provides illustrative examples of how this compound could be integrated into chiral hybrid materials for heterogeneous catalysis.

Spectroscopic and Computational Characterization

Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives

The structural framework of (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL, featuring multiple stereocenters and functional groups, necessitates the use of sophisticated spectroscopic techniques for unambiguous characterization. These methods are crucial for confirming the identity, purity, and specific stereochemistry of the parent compound and its derivatives.

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For derivatives of this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments provides comprehensive structural information. mdpi.com

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The diastereotopic protons within the pyrrolidine (B122466) ring often exhibit complex splitting patterns. Key signals include those for the protons on the carbon atoms bearing the hydroxyl groups, the protons of the hydroxymethyl group, and the N-H proton.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The chemical shifts of the carbons attached to the oxygen and nitrogen atoms are particularly informative. For instance, the carbons C3, C5, and the hydroxymethyl carbon appear at characteristic downfield shifts.

²⁹Si NMR: When silyl (B83357) protecting groups, such as the triethylsilyl (TES) group, are introduced to derivatize the hydroxyl functions, ²⁹Si NMR becomes a relevant technique. rsc.org It provides information about the electronic environment of the silicon atom, confirming the successful derivatization.

Representative NMR Data: While specific experimental data for the title compound is not readily available in the cited literature, a representative data table can be constructed based on typical chemical shifts for similar pyrrolidinol structures.

| ¹H NMR (Representative) | | ¹³C NMR (Representative) | | :--- | :--- | :--- | :--- | | Assignment | δ (ppm) | Assignment | δ (ppm) | | H-2 | 2.9 - 3.2 (m) | C-2 | 55 - 58 | | H-3 | 4.2 - 4.5 (m) | C-3 | 70 - 73 | | H-4 | 1.8 - 2.2 (m) | C-4 | 35 - 39 | | H-5 | 3.6 - 3.9 (m) | C-5 | 65 - 68 | | -CH₂OH | 3.4 - 3.7 (m) | -CH₂OH | 62 - 65 | | N-H | 2.5 - 4.0 (br s) | | | | O-H | 3.0 - 5.0 (br s) | | |

Note: This table is a hypothetical representation. Actual chemical shifts are dependent on solvent and other experimental conditions.

Advanced 2D NMR techniques like NOESY are crucial for confirming the trans stereochemistry between the substituents at the C-3 and C-5 positions through the observation of spatial proximities between protons. mdpi.commdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound and its derivatives is characterized by distinct absorption bands corresponding to its hydroxyl, amine, and alkyl moieties.

Key characteristic absorption bands include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl groups.

N-H stretching: A moderate band, often overlapping with the O-H band, appears around 3200-3500 cm⁻¹ for the secondary amine.

C-H stretching: Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the sp³ C-H bonds in the pyrrolidine ring and hydroxymethyl group. youtube.com

C-O stretching: Strong bands in the 1050-1150 cm⁻¹ region are characteristic of the C-O single bonds of the primary and secondary alcohols.

Representative IR Absorption Data:

Vibrational Mode Frequency (cm⁻¹) Intensity
O-H Stretch3200-3600Strong, Broad
N-H Stretch3200-3500Moderate
C-H Stretch (sp³)2850-2960Medium-Strong
C-O Stretch1050-1150Strong

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is essential for determining the elemental composition of a molecule with high accuracy and for obtaining structural information through fragmentation analysis. mdpi.comresearchgate.net

For this compound (C₅H₁₁NO₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated and compared against the experimentally measured value to confirm its molecular formula. sielc.com Tandem mass spectrometry (MS/MS) experiments would involve selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov Common fragmentation pathways would include the loss of water (H₂O), the loss of the hydroxymethyl group (CH₂OH), and cleavage of the pyrrolidine ring.

Expected Key Ions in HRMS:

Ion Formula Description Expected m/z
[C₅H₁₂NO₂]⁺Protonated Molecular Ion [M+H]⁺118.0863
[C₅H₁₀NO]⁺Loss of H₂O from [M+H]⁺100.0757
[C₄H₈NO₂]⁺Loss of CH₂ from [M+H]⁺102.0550
[C₄H₁₀N]⁺Loss of CH₂OH and OH from [M+H]⁺72.0808

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful insights into the structure, stability, and reactivity of molecules, complementing experimental data. Theoretical studies on this compound and its derivatives focus on conformational preferences and their roles in reaction mechanisms.

The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms. beilstein-journals.org The presence and orientation of the hydroxymethyl and hydroxyl substituents significantly influence this conformational equilibrium.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different conformers. researchgate.net These calculations can predict the most stable conformation in the gas phase or in solution (by using solvent models). Key factors governing conformational stability in derivatives include:

Steric Interactions: Repulsive interactions between bulky substituents favor conformations where these groups occupy pseudo-equatorial positions.

Intramolecular Hydrogen Bonding: The hydroxyl and amine groups can form hydrogen bonds, which can stabilize specific conformations.

Stereoelectronic Effects: In fluorinated derivatives, for example, effects like the gauche effect and the anomeric effect (nN→σ*CF electron delocalization) can impart a strong conformational bias, significantly influencing the puckering of the pyrrolidine ring. beilstein-journals.org

These theoretical predictions can be validated by comparison with experimental NMR data, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. mdpi.commdpi.com

Pyrrolidine-based structures are central to the field of organocatalysis, with proline being a canonical example. nih.gov Derivatives of this compound can serve as chiral ligands or organocatalysts in various asymmetric transformations.

Computational chemistry is instrumental in elucidating the mechanisms of these catalytic reactions. nih.gov By modeling the entire reaction pathway, researchers can:

Identify Transition States: Locate the highest energy point along the reaction coordinate, which determines the reaction rate.

Calculate Activation Barriers: Determine the energy required to overcome the transition state, providing insights into reaction feasibility and kinetics. rsc.org

Analyze Intermediates: Characterize the structure and stability of transient species formed during the reaction.

Explain Stereoselectivity: Model the transition states leading to different stereoisomers to understand why one product is formed preferentially.

For instance, in a copper-catalyzed amination reaction to form pyrrolidines, computational studies can investigate the role of the ligand, the oxidation state of the copper center, and the nature of the bond-breaking and bond-forming steps. researchgate.netacs.org These theoretical insights are crucial for the rational design of more efficient and selective catalysts based on the pyrrolidinol scaffold.

Molecular Docking and Ligand Design Principles

The pyrrolidine scaffold, of which this compound is a member, is a well-recognized privileged scaffold in medicinal chemistry. Its three-dimensional structure and the presence of hydrogen bond donors and acceptors make it a valuable starting point for the design of enzyme inhibitors and receptor modulators. The hydroxyl groups and the secondary amine in this compound offer multiple points for interaction with biological targets and for chemical modification to explore structure-activity relationships (SAR).

In the absence of specific molecular docking data for this compound, we can infer potential interaction patterns based on its structural features. The hydroxyl groups at positions 3 and the hydroxymethyl group at position 5 can act as hydrogen bond donors and acceptors. The secondary amine in the pyrrolidine ring can also participate in hydrogen bonding or ionic interactions.

For the purposes of ligand design, the stereochemistry of this compound is a critical consideration. The specific (3R,5S) configuration will dictate the spatial orientation of the substituents, which in turn will influence how the molecule fits into a protein's binding site. Any computational modeling or ligand design effort would need to preserve or systematically vary this stereochemistry to understand its impact on binding affinity and selectivity.

While detailed research findings on the molecular docking of this compound are not available, the principles of fragment-based drug design and scaffold hopping could be applied using this molecule as a starting point. Its low molecular weight and multiple functional groups make it an attractive fragment for screening against a variety of protein targets.

Future research in this area would be beneficial to elucidate the specific binding interactions of this compound with various biological targets. Such studies would provide a foundation for the rational design of novel therapeutic agents based on this versatile scaffold.

Future Directions and Emerging Research Avenues

Innovations in Stereoselective Synthetic Methodologies

The efficient and stereocontrolled synthesis of (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol and its analogs is a key focus of ongoing research. While classical approaches often rely on the reduction of commercially available trans-4-hydroxy-L-proline, recent efforts are geared towards more innovative and efficient strategies. researchgate.net

One promising avenue is the development of chemoenzymatic methods . researchgate.netresearchgate.net These approaches combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to afford highly pure chiral compounds. researchgate.net For instance, the use of enzymes such as dioxygenases can introduce hydroxyl groups into precursor molecules with high stereospecificity, providing a green and efficient alternative to traditional chemical methods. nih.gov Researchers are also exploring the integration of photochemical C-H activation with enzymatic catalysis in one-pot syntheses to produce chiral pyrrolidines from simple starting materials. acs.org

Another area of innovation lies in the development of novel asymmetric cycloaddition reactions . nih.gov These reactions, particularly [3+2] cycloadditions, allow for the rapid construction of the pyrrolidine (B122466) ring with precise control over the stereochemistry of multiple chiral centers. The use of chiral catalysts and auxiliaries in these reactions is being extensively investigated to improve yields and enantioselectivities.

Furthermore, the utilization of the "chiral pool," which involves using readily available enantiopure natural products as starting materials, continues to be a valuable strategy. nih.gov Researchers are devising new synthetic routes from precursors like trans-4-hydroxy-L-proline to access not only the target compound but also a diverse range of functionalized pyrrolidine derivatives. nih.gov

Discovery of Novel Catalytic Applications

The inherent chirality and functional groups of this compound make it and its derivatives attractive candidates for organocatalysis . The pyrrolidine scaffold is a well-established motif in many successful organocatalysts, and researchers are exploring how the specific stereochemistry and hydroxyl groups of this compound can influence catalytic activity and selectivity. mdpi.com

Derivatives of this compound are being investigated as catalysts in a variety of asymmetric reactions, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The hydroxyl groups can participate in hydrogen bonding interactions with substrates, helping to create a well-defined chiral environment that directs the stereochemical outcome of the reaction.

The table below summarizes some of the key reaction types where pyrrolidine-based organocatalysts have shown significant promise:

Reaction TypeCatalyst TypeKey Features
Aldol ReactionProlinol derivativesFormation of C-C bonds with high stereocontrol
Michael AdditionFunctionalized pyrrolidinesAsymmetric conjugate addition to α,β-unsaturated compounds
Mannich ReactionChiral pyrrolidinesStereoselective synthesis of β-amino carbonyl compounds
Cycloaddition ReactionsPyrrolidine-based catalystsConstruction of complex cyclic systems with multiple stereocenters

Design and Synthesis of Advanced Derivatives for Specific Applications

A significant area of research is the design and synthesis of advanced derivatives of this compound for specific biological and therapeutic applications. The pyrrolidine scaffold is a common feature in many biologically active natural products and pharmaceuticals, and this compound provides a versatile starting point for the development of new drugs. nih.gov

One major focus is the synthesis of antiviral agents . The rigid conformation of the pyrrolidine ring can be used to mimic the transition states of viral enzymes, leading to potent and selective inhibition. Researchers are incorporating various pharmacophores onto the this compound scaffold to target specific viral proteins. nuph.edu.uamdpi.com

Another promising application is in the development of enzyme inhibitors . mdpi.com The hydroxyl and amine functionalities of the molecule can be modified to interact with the active sites of various enzymes implicated in disease. By employing rational drug design and scaffold morphing techniques, scientists are creating derivatives with enhanced binding affinity and specificity. nih.govmskcc.orgmdpi.com For example, derivatives are being explored as inhibitors of enzymes involved in neurodegenerative diseases and cancer.

The synthesis of constrained tricyclic scaffolds based on trans-4-hydroxy-L-proline is also being investigated to create novel peptidomimetics with improved metabolic stability and biological activity. researchgate.net These efforts are expanding the chemical space accessible from this versatile chiral building block and hold significant promise for the discovery of new therapeutic agents.

Q & A

Q. What experimental designs reconcile discrepancies in reported synthetic yields for this compound?

  • Methodological Answer : Reproduce reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use high-purity starting materials (≥99%) and quantify yields via qNMR with an internal standard (e.g., 1,3,5-trimethoxybenzene). Compare with kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Tables for Key Data

Property Value/Method Reference
Stereochemical Purity ≥98% ee (chiral HPLC, Chiralpak AD-H column; hexane/i-PrOH 85:15, 1.0 mL/min)
Acute Toxicity (IC₅₀) 450 μM (HEK-293 cells, 72 hr MTT assay)
Thermal Stability Stable ≤40°C (TGA/DSC; decomposition onset at 185°C)
LogP (Predicted) –1.2 (ALOGPS; experimental validation via shake-flask HPLC)

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Reactant of Route 1
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL
Reactant of Route 2
(3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-OL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.